molecular formula C24H20N6S2 B286512 3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole

3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole

Cat. No. B286512
M. Wt: 456.6 g/mol
InChI Key: WYMUMGRDPUGZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole, also known as MPTT, is a chemical compound with potential applications in scientific research. It belongs to the class of triazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. 3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of certain enzymes involved in cell growth and division. Physiologically, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.

Advantages and Limitations for Lab Experiments

3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It has also been shown to have anticancer, antifungal, and antibacterial activity, making it a potential candidate for drug development. However, 3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole also has limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for 3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole. First, more research is needed to fully understand its mechanism of action and its potential applications in drug development. Second, studies should be conducted to determine its safety and efficacy in vivo. Third, research should be conducted to determine its potential for use in combination with other drugs for cancer therapy. Fourth, studies should be conducted to determine its potential for use in the treatment of other diseases, such as fungal and bacterial infections. Finally, research should be conducted to determine its potential for use in other scientific fields, such as materials science and catalysis.

Synthesis Methods

3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole has been synthesized using different methods, including the reaction between 5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and 4-bromo-1-(4-phenylphenyl)-1H-1,2,3-triazole in the presence of a palladium catalyst. Another method involves the reaction between 5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole in the presence of a copper catalyst.

Scientific Research Applications

3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. 3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

Molecular Formula

C24H20N6S2

Molecular Weight

456.6 g/mol

IUPAC Name

3-methylsulfanyl-5-[4-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C24H20N6S2/c1-31-23-27-25-21(29(23)19-9-5-3-6-10-19)17-13-15-18(16-14-17)22-26-28-24(32-2)30(22)20-11-7-4-8-12-20/h3-16H,1-2H3

InChI Key

WYMUMGRDPUGZMW-UHFFFAOYSA-N

SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(N4C5=CC=CC=C5)SC

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(N4C5=CC=CC=C5)SC

Origin of Product

United States

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